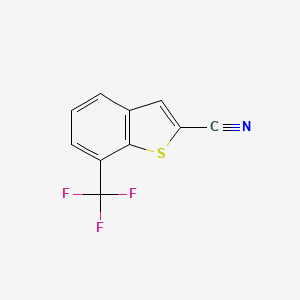

7-(Trifluoromethyl)benzothiophene-2-carbonitrile

Description

7-(Trifluoromethyl)benzothiophene-2-carbonitrile is a heterocyclic compound featuring a benzothiophene core substituted with a trifluoromethyl (-CF₃) group at position 7 and a cyano (-CN) group at position 2. Benzothiophene derivatives are critical in medicinal chemistry due to their diverse pharmacological activities, including roles as antipsychotics, antithrombotics, and enzyme inhibitors (e.g., 5-lipoxygenase) . The trifluoromethyl group enhances metabolic stability and lipophilicity, while the cyano group contributes to electronic modulation and binding affinity in biological systems.

Properties

IUPAC Name |

7-(trifluoromethyl)-1-benzothiophene-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4F3NS/c11-10(12,13)8-3-1-2-6-4-7(5-14)15-9(6)8/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJYHNQZXWSUJIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C(F)(F)F)SC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4F3NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Substrate Design and Reaction Mechanism

The reaction of 2-chloro-5-(trifluoromethyl)benzaldehyde with mercaptoacetic acid under alkaline conditions forms the benzothiophene core. This method, adapted from Patent WO1999047510A2, involves nucleophilic aromatic substitution (SNAr) at the 2-position of the benzaldehyde, followed by cyclization via thioester intermediate formation. The trifluoromethyl group, being electron-withdrawing, enhances the electrophilicity of the aromatic ring, facilitating sulfur incorporation at the 7-position.

Key conditions include:

- Phase transfer catalysts (e.g., tetrabutylammonium bromide) to enhance interfacial reactivity.

- Aqueous alkali metal hydroxide (10–15% w/w NaOH/KOH) at 115–125°C under 15–25 psi pressure.

- Reaction times of 1–5 hours, yielding 70–85% of the intermediate 7-(trifluoromethyl)benzothiophene-2-carboxylic acid.

Cyanation of the Carboxylic Acid Intermediate

The carboxylic acid at position 2 is converted to the nitrile via a two-step process:

- Activation as acid chloride : Treatment with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in dichloromethane.

- Ammonolysis and dehydration : Reaction with ammonium hydroxide forms the primary amide, followed by dehydration using phosphorus pentoxide (P₂O₅) or Burgess reagent to yield the nitrile.

Challenges :

- Over-dehydration leading to byproducts (e.g., nitriles with reduced yields).

- Requires anhydrous conditions to prevent hydrolysis of intermediates.

Aryne Intermediate-Mediated One-Step Synthesis

Aryne Generation and Cyclization

Aryne precursors such as 2-chloro-6-(trimethylsilyl)phenyl triflate react with alkynyl sulfides under CsF-mediated desilylation to generate benzothiophenes. This method, reported by RSC Advances, allows direct incorporation of the trifluoromethyl group if present in the aryne precursor. For example:

$$

\text{2-Cl-6-(SiMe₃)C₆H₃OTf + HC≡C-SR} \xrightarrow{\text{CsF, MeCN}} \text{7-CF₃-benzothiophene-2-CN}

$$

Key advantages :

Cyano Group Introduction via Alkynyl Sulfide Design

The cyano group is introduced by using alkynyl sulfides pre-functionalized with nitriles (e.g., HS-C≡C-CN). However, such sulfides are highly reactive and require stabilization via electron-withdrawing groups. Alternatives include post-cyclization cyanation using CuCN/KCN under Ullmann conditions, though this risks over-cyanation at other positions.

Post-Cyclization Functionalization Strategies

Friedländer Reaction for Nitrile Incorporation

3-Amino-2-formylbenzothiophenes, synthesized via domino reactions, are converted to nitriles through formyl group oxidation. The aldehyde is first oxidized to a carboxylic acid using KMnO₄ or CrO₃, followed by amidation and dehydration (Section 1.2). This route is less efficient (50–63% overall yield) due to multiple steps.

Directed Metallation-Cyanation

Lithiation at position 2 using LDA (lithium diisopropylamide) or LTMP (lithium 2,2,6,6-tetramethylpiperidide) enables direct cyanation with electrophilic cyanating agents (e.g., TosCN or NC-X). This method, though underexplored in the literature, offers regioselectivity but requires stringent anhydrous conditions.

Comparative Analysis of Methods

| Method | Yield | Steps | Regioselectivity Control | Scalability |

|---|---|---|---|---|

| Halobenzaldehyde Cyclization | 60–75% | 3–4 | High | Moderate |

| Aryne-Mediated Synthesis | 20–78% | 1 | Moderate | Low |

| Post-Cyclization Cyanation | 50–63% | 2–3 | Variable | High |

Chemical Reactions Analysis

7-(Trifluoromethyl)benzothiophene-2-carbonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the carbonitrile group, leading to the formation of amides or other substituted derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce reduced benzothiophene derivatives .

Scientific Research Applications

7-(Trifluoromethyl)benzothiophene-2-carbonitrile has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a precursor in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 7-(Trifluoromethyl)benzothiophene-2-carbonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of the compound, allowing it to interact more effectively with biological targets. The benzothiophene ring structure can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

Structural Analogs of Benzothiophene Carbonitriles

2-(p-Tolyl)-6-(trifluoromethyl)benzo[b]thiophene-3-carbonitrile

- Structure : The trifluoromethyl group is at position 6, and a p-tolyl substituent is at position 2.

- Properties : Synthesized via a copper-catalyzed reaction in DMF at 80°C, yielding a crystalline solid. The compound’s X-ray structure confirms planar geometry, with intermolecular interactions stabilizing the lattice .

- Applications : Analogous to clinical drugs like Raloxifene and Zileuton, demonstrating the pharmacological relevance of trifluoromethyl-benzothiophene derivatives .

Tetrahydrobenzo[b]thiophene-3-carbonitriles

- Structure : Saturated tetrahydrobenzo[b]thiophene ring (e.g., 2-(1,3-Dioxoisoindolin-2-yl)-6-phenyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile).

- Melting points range from 277–278°C, with yields of ~56% in synthesis involving ZnCl₂ and DMF under reflux .

- Applications : Used as intermediates for bioactive molecules, though their reduced aromaticity may limit target binding compared to aromatic analogs .

Thiophene-2-carbonitrile Derivatives

- Examples : 3-Methylthiophene-2-carbonitrile (MW: 123.18) and 5-Chlorothiophene-2-carboximidamide hydrochloride (MW: 197.09).

- Properties : Simpler structures lacking a fused benzene ring, leading to smaller molecular weights and altered electronic profiles. These compounds are often used as building blocks for agrochemicals or pharmaceuticals .

Substituent Position and Electronic Effects

The position of substituents significantly impacts physicochemical and biological properties:

- Trifluoromethyl at Position 6 vs. 7 : In 2-(p-tolyl)-6-(trifluoromethyl)benzo[b]thiophene-3-carbonitrile, the -CF₃ group at position 6 may sterically hinder interactions compared to position 7 in the target compound. Electronic effects (e.g., electron-withdrawing nature) also vary with substitution patterns .

- Cyano Group at Position 2 vs. 3: The cyano group’s position influences hydrogen bonding and dipole interactions. For example, 3-cyano derivatives (e.g., ) exhibit different crystal packing compared to 2-cyano analogs .

Physicochemical and Pharmacological Comparisons

Biological Activity

7-(Trifluoromethyl)benzothiophene-2-carbonitrile is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

- Molecular Formula : C10H4F3NS

- Molecular Weight : 227.21 g/mol

- IUPAC Name : 7-(trifluoromethyl)-1-benzothiophene-2-carbonitrile

The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, allowing it to interact effectively with biological targets.

The mechanism of action of 7-(Trifluoromethyl)benzothiophene-2-carbonitrile involves its interaction with various molecular targets. The presence of the trifluoromethyl group contributes to its biological activity by modulating enzyme activity and receptor interactions. This compound has been studied for its potential effects on:

- Antimicrobial Activity : Exhibiting inhibitory effects on bacterial growth.

- Anticancer Properties : Potentially influencing cancer cell proliferation and survival pathways.

Antimicrobial Activity

Research indicates that thiophene derivatives, including 7-(Trifluoromethyl)benzothiophene-2-carbonitrile, exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can inhibit various Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of activity .

| Compound | Target Bacteria | MIC (µg/ml) |

|---|---|---|

| Example A | Staphylococcus aureus | 2 |

| Example B | Escherichia coli | 5 |

Anticancer Activity

Preliminary studies suggest that 7-(Trifluoromethyl)benzothiophene-2-carbonitrile may possess anticancer properties by inducing apoptosis in cancer cells. Specific pathways affected include:

- Inhibition of cell proliferation

- Induction of apoptosis via caspase activation

Case Studies

- Anti-inflammatory Activity : In a study involving thiophene derivatives, compounds similar to 7-(Trifluoromethyl)benzothiophene-2-carbonitrile demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro . This suggests potential applications in treating inflammatory conditions.

- Antiviral Activity : Research has indicated that certain fluorinated compounds exhibit activity against viruses like SARS-CoV-2, highlighting the relevance of structural modifications in enhancing antiviral properties .

Q & A

Basic Research Question

- LCMS (Liquid Chromatography-Mass Spectrometry) : Used to confirm molecular weight (e.g., m/z 658 [M+H] in related compounds) and purity .

- HPLC : Retention time analysis (e.g., 1.57 minutes under SMD-TFA05 conditions) ensures chromatographic purity .

- X-ray Crystallography : Resolves crystal packing and confirms substituent positioning, critical for structural validation .

- NMR : is essential for tracking trifluoromethyl group integrity, while identifies aromatic proton environments .

How can computational modeling predict the reactivity of the trifluoromethyl group in electrophilic substitution reactions?

Advanced Research Question

Density Functional Theory (DFT) calculations analyze electron density maps to predict sites for electrophilic attack. The trifluoromethyl group’s strong electron-withdrawing effect deactivates the benzothiophene ring, directing substitution to meta or para positions relative to the CF group. Molecular electrostatic potential (MEP) surfaces and frontier orbital analysis (HOMO-LUMO gaps) quantify reactivity trends . Validation via experimental kinetic studies (e.g., nitration or halogenation) is recommended to resolve discrepancies between computational predictions and observed regioselectivity.

What strategies resolve contradictions in biological activity data across different studies?

Advanced Research Question

- Dose-Response Curves : Standardize assays (e.g., IC values) to account for concentration-dependent effects .

- Target-Specific Profiling : Use fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinities against specific enzymes/receptors, reducing off-target noise .

- Meta-Analysis : Compare structural analogs (e.g., ethyl ester derivatives ) to isolate the role of the carbonitrile group in bioactivity. Contradictions may arise from differences in cell lines, assay conditions, or impurity levels in test compounds.

What are the challenges in X-ray crystallography for this compound, and how are they addressed?

Advanced Research Question

Challenges include low crystal quality due to flexible substituents (e.g., CF) and weak diffraction. Solutions:

- Crystallization Optimization : Use mixed solvents (e.g., THF/hexane) to enhance lattice stability .

- Cryogenic Cooling : Reduces thermal motion, improving resolution.

- Synchrotron Radiation : Enhances data collection for small or weakly diffracting crystals .

What are the key considerations in designing a structure-activity relationship (SAR) study for derivatives?

Basic Research Question

- Substituent Variation : Modify the trifluoromethyl position, carbonitrile group, or benzothiophene core to assess electronic and steric effects .

- Biological Assays : Prioritize in vitro models (e.g., enzyme inhibition) over cell-based assays to isolate direct interactions .

- Data Normalization : Use reference compounds (e.g., methyl ester analogs ) to calibrate activity thresholds.

How does the electron-withdrawing effect of the trifluoromethyl group influence the compound’s electronic properties?

Advanced Research Question

The CF group induces a strong -I effect, lowering the electron density of the benzothiophene ring. Cyclic voltammetry reveals anodic shifts in oxidation potentials, indicating stabilization of the HOMO. IR spectroscopy shows increased C≡N stretching frequencies due to enhanced polarization . Computational NBO (Natural Bond Orbital) analysis quantifies charge distribution, aiding in predicting reactivity in cross-coupling reactions.

What purification techniques are recommended post-synthesis?

Basic Research Question

- Column Chromatography : Silica gel with ethyl acetate/hexane gradients separates polar impurities .

- Recrystallization : Use ethanol or acetonitrile for high-purity crystals, leveraging solubility differences .

- HPLC Prep-Scale : Ideal for isolating isomers or trace byproducts .

What role does the compound play in synthesizing spirocyclic or polycyclic systems?

Advanced Research Question

The carbonitrile group acts as a nucleophile in cyclization reactions. For example, reacting with diamines under basic conditions forms spirocyclic intermediates, as seen in phosphazene-based systems . The trifluoromethyl group enhances thermal stability, enabling high-temperature reactions without decomposition.

How to assess stability under various conditions, and what analytical methods track decomposition?

Advanced Research Question

- Forced Degradation Studies : Expose the compound to heat (40–80°C), humidity (75% RH), and UV light. Monitor via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.